4,4-Dimethoxy-3,5-dimethylcyclohexa-2,5-dien-1-one
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Overview
Description
4,4-Dimethoxy-3,5-dimethylcyclohexa-2,5-dien-1-one is an organic compound with the molecular formula C10H14O3 It is a derivative of cyclohexadienone, characterized by the presence of two methoxy groups and two methyl groups on the cyclohexadienone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethoxy-3,5-dimethylcyclohexa-2,5-dien-1-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the methylation of 4,4-dimethoxycyclohexa-2,5-dien-1-one using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale methylation reactions using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions ensures high yield and purity of the product. The compound is then purified through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethoxy-3,5-dimethylcyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into cyclohexadienol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce cyclohexadienol derivatives.
Scientific Research Applications
4,4-Dimethoxy-3,5-dimethylcyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4,4-Dimethoxy-3,5-dimethylcyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also undergo redox reactions, contributing to its antioxidant properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethoxy-2,5-cyclohexadien-1-one: Similar structure but lacks the methyl groups.
4,4-Dimethoxy-3-methylcyclohexa-2,5-dien-1-one: Similar structure with one less methyl group.
4,4-Dimethoxy-2,6-dimethylcyclohexa-2,5-dien-1-one: Similar structure with different methyl group positions.
Uniqueness
4,4-Dimethoxy-3,5-dimethylcyclohexa-2,5-dien-1-one is unique due to the specific positioning of its methoxy and methyl groups, which influence its chemical reactivity and potential applications. This distinct structure allows for unique interactions in chemical and biological systems, making it a valuable compound for research and industrial use.
Properties
CAS No. |
116760-59-9 |
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Molecular Formula |
C10H14O3 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
4,4-dimethoxy-3,5-dimethylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C10H14O3/c1-7-5-9(11)6-8(2)10(7,12-3)13-4/h5-6H,1-4H3 |
InChI Key |
MRHOAOSRNJGOQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C=C(C1(OC)OC)C |
Origin of Product |
United States |
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